

Validating the Structure of Ethyl 3-chlorobenzoate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Ethyl 3-chlorobenzoate*

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The precise structural validation of **ethyl 3-chlorobenzoate** and its derivatives is paramount in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. These compounds serve as crucial building blocks and intermediates in the synthesis of a wide array of biologically active molecules and functional materials. This guide provides a comparative overview of the key analytical techniques employed to elucidate and confirm the molecular structure of these compounds, supported by experimental data and detailed methodologies.

Spectroscopic and Crystallographic Data Comparison

The following tables summarize key quantitative data obtained from common analytical techniques for **ethyl 3-chlorobenzoate** and its structurally related derivatives. This data serves as a benchmark for researchers working with these compounds.

Table 1: ^1H and ^{13}C NMR Chemical Shifts (δ) in CDCl_3

Compound	¹ H NMR (ppm)	¹³ C NMR (ppm)
Ethyl benzoate	8.02-7.97 (m, 2H), 7.47 (d, J=7.4 Hz, 1H), 7.39-7.32 (m, 2H), 4.30–4.19 (m, 2H), 1.30–1.22 (m, 3H)[1]	166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 60.8, 14.1[1]
Ethyl 3-chlorobenzoate	7.97 (s, 1H), 7.90 (d, J=7.6 Hz, 1H), 7.48-7.45 (m, 1H), 7.38–7.30 (m, 1H), 4.39 (q, J=7.1 Hz, 2H), 1.39 (t, J=7.1 Hz, 3H)	165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 61.5, 14.2
Ethyl 4-chlorobenzoate	8.00 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 4.42–4.32 (m, 2H), 1.42–1.35 (m, 3H)[1]	165.7, 132.2, 130.9, 128.6, 61.2, 14.3[1]
Ethyl 4-amino-3-chlorobenzoate	7.75 (d, 1H), 7.63 (dd, 1H), 6.83 (s, 1H), 6.21 (s, 2H, NH ₂), 4.23 (q, 2H), 1.27 (t, 3H)[2]	164.85 (C=O), 149.08 (C-NH ₂), 130.40, 129.29, 117.42, 116.00, 114.16 (Ar-C), 60.10 (CH ₂), 14.17 (CH ₃)[2]

Table 2: Mass Spectrometry Fragmentation Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
Ethyl benzoate	150	122 ([M-C ₂ H ₄] ⁺), 105 ([M-OC ₂ H ₅] ⁺), 77 ([C ₆ H ₅] ⁺)[3]
Ethyl 3-chlorobenzoate	184/186 (isotope pattern)	156/158, 139/141, 111[4]
Ethyl 4-chlorobenzoate	184/186 (isotope pattern)	156/158, 139/141, 111

Table 3: FTIR Characteristic Absorption Bands (cm⁻¹)

Compound	C=O Stretch	C-O Stretch	C-Cl Stretch
Ethyl benzoate	~1720	~1275, ~1110	-
Benzoyl chloride	~1774	-	~875
4-chlorobenzoyl chloride	~1770	-	~870[5]
Ethyl 4-amino-3-chlorobenzoate	1689[2]	-	759[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data for structural validation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To accurately determine the purity of **ethyl 3-chlorobenzoate** derivatives or quantify them in a mixture.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-20 mg of the analyte and a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) into a clean vial.[6]
 - Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to ensure complete dissolution.[6]
 - Transfer the solution to a high-precision NMR tube.[6]
- Data Acquisition:
 - Acquire ^1H NMR spectra on a spectrometer with a field strength of 400 MHz or higher.

- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between pulses.[7]
- Use a calibrated 90° pulse width.
- Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7]
- Data Processing and Analysis:
 - Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz) before Fourier transformation.[6]
 - Carefully phase the spectrum and perform a baseline correction.[6]
 - Integrate the characteristic, well-resolved signals of the analyte and the internal standard.
 - Calculate the purity or concentration of the analyte using the following formula:
$$\text{Purity}_{\text{analyte}} (\%) = (I_{\text{analyte}} / I_{\text{IS}}) * (N_{\text{IS}} / N_{\text{analyte}}) * (M_{\text{Wanalyte}} / M_{\text{WIS}}) * (m_{\text{IS}} / m_{\text{analyte}}) * \text{Purity}_{\text{IS}} (\%)$$
 Where: I = integral area, N = number of protons, MW = molecular weight, m = mass.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile **ethyl 3-chlorobenzoate** derivatives and analyze their fragmentation patterns.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
 - For headspace analysis, place a small amount of the sample in a headspace vial with a suitable dispersant.[8]
- GC Separation:

- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- Use a suitable capillary column (e.g., DB-5ms, HP-5ms) for separation.
- Program the oven temperature to achieve optimal separation of the components. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.

- MS Detection:
 - The eluting compounds from the GC column are introduced into the mass spectrometer.
 - Electron ionization (EI) at 70 eV is a common method for generating ions.[9]
 - The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
 - A mass spectrum is generated for each separated component.
- Data Analysis:
 - Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
 - The molecular ion peak (M^+) confirms the molecular weight of the compound. The characteristic isotopic pattern for chlorine (M^+ and $M+2$ in an approximate 3:1 ratio) should be observed for chlorinated derivatives.
 - Analyze the fragmentation pattern to confirm the structure. For ethyl benzoates, common fragments correspond to the loss of the ethoxy group ($-OC_2H_5$) and the ethyl group ($-C_2H_5$).[3]

Single-Crystal X-ray Diffraction

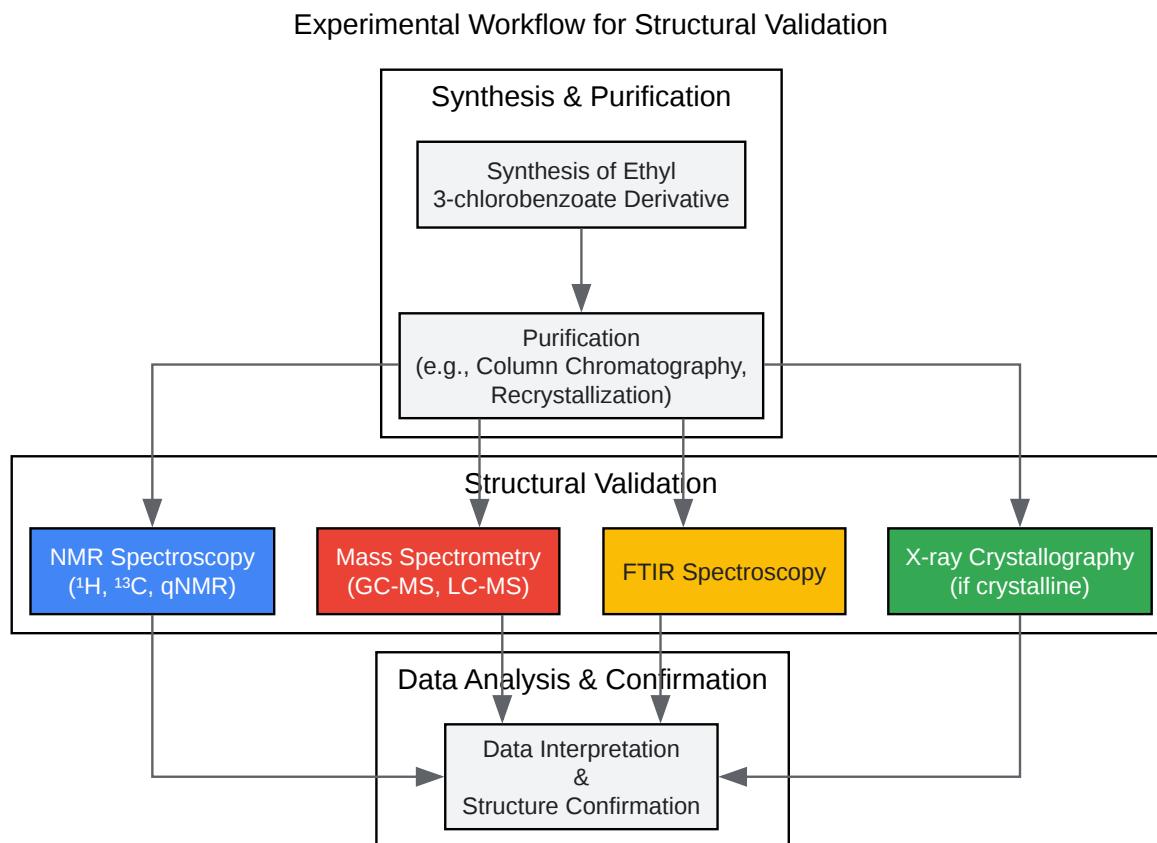
Objective: To determine the precise three-dimensional atomic arrangement of a crystalline **ethyl 3-chlorobenzoate** derivative.

Methodology:

- Crystal Growth:
 - Grow single crystals of the compound of suitable size and quality (typically >0.1 mm in all dimensions).[10] Common methods include slow evaporation from a saturated solution, vapor diffusion, or cooling of a saturated solution.
- Data Collection:
 - Mount a suitable single crystal on a goniometer head.
 - Place the crystal in a monochromatic X-ray beam.
 - Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays) using a detector.[11]
- Structure Solution and Refinement:
 - Process the raw diffraction data to obtain a set of structure factors.
 - Solve the phase problem to generate an initial electron density map. For small molecules, direct methods are often successful.[11]
 - Build an initial molecular model into the electron density map.
 - Refine the atomic positions, and thermal parameters against the experimental data to obtain the final crystal structure.
- Data Analysis and Visualization:
 - Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
 - Generate visualizations of the molecular structure and crystal packing.

Signaling Pathway and Experimental Workflow Visualization

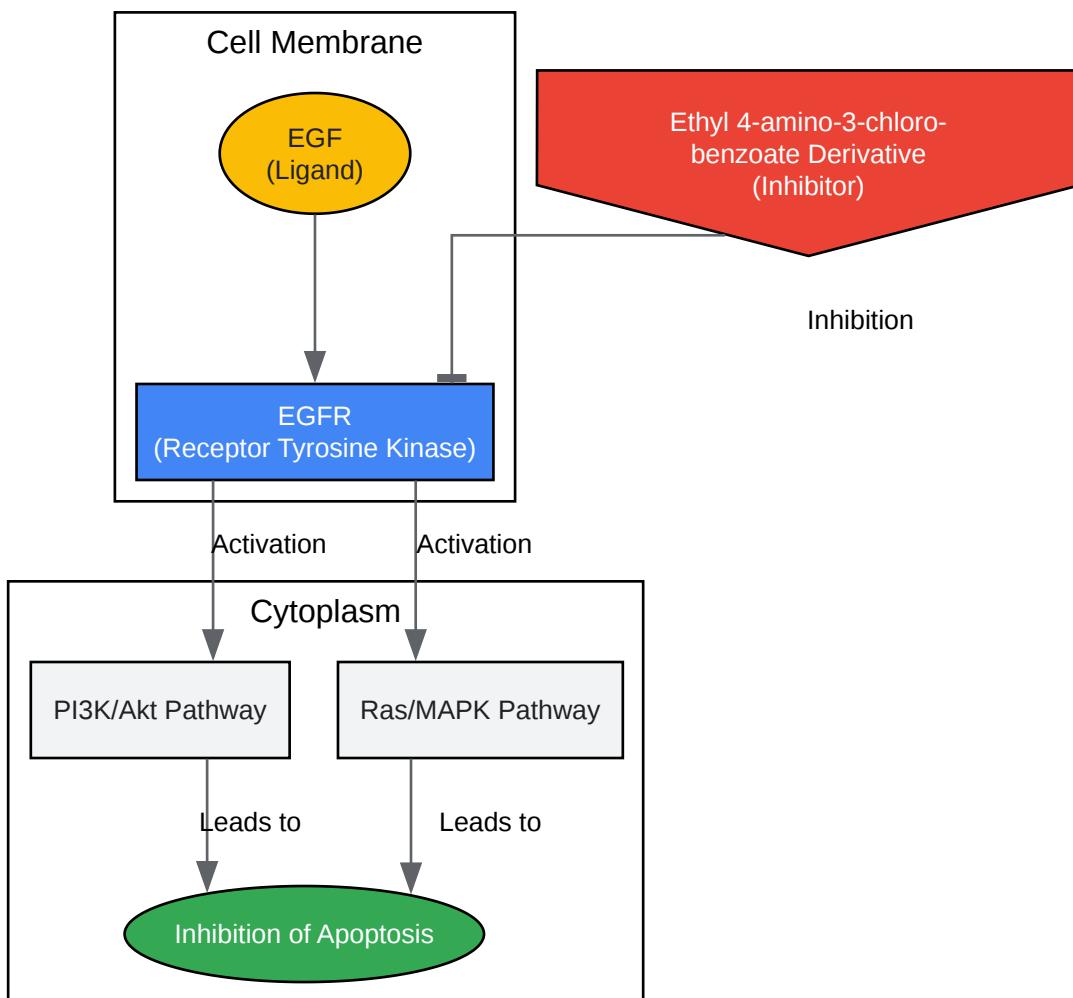
The following diagrams illustrate a relevant signaling pathway where **ethyl 3-chlorobenzoate** derivatives have been implicated and a general workflow for their structural validation.



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Caption: A generalized workflow for the synthesis and structural validation of **ethyl 3-chlorobenzoate** derivatives.

EGFR Signaling Pathway Inhibition

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Caption: Inhibition of the EGFR signaling pathway by a derivative of ethyl 4-amino-3-chlorobenzoate.[2][12]

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